4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide 4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16618505
InChI: InChI=1S/C23H16ClFN4O/c24-17-5-10-20-21(11-12-26-22(20)13-17)28-19-8-3-16(4-9-19)23(30)29-27-14-15-1-6-18(25)7-2-15/h1-14H,(H,26,28)(H,29,30)/b27-14+
SMILES:
Molecular Formula: C23H16ClFN4O
Molecular Weight: 418.8 g/mol

4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide

CAS No.:

Cat. No.: VC16618505

Molecular Formula: C23H16ClFN4O

Molecular Weight: 418.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide -

Specification

Molecular Formula C23H16ClFN4O
Molecular Weight 418.8 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C23H16ClFN4O/c24-17-5-10-20-21(11-12-26-22(20)13-17)28-19-8-3-16(4-9-19)23(30)29-27-14-15-1-6-18(25)7-2-15/h1-14H,(H,26,28)(H,29,30)/b27-14+
Standard InChI Key QZNZOQDFKRZJOE-MZJWZYIUSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F
Canonical SMILES C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 7-chloroquinoline group linked via an amino bridge to a benzamide core, which is further substituted with an (E)-configured Schiff base derived from 4-fluorobenzaldehyde. The quinoline moiety provides aromaticity and planar rigidity, while the fluorine atom and Schiff base introduce electronic and steric modifications that influence reactivity and target binding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC23_{23}H17_{17}ClFN5_5O
Molecular Weight441.87 g/mol
IUPAC Name4-[(7-Chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide
CAS NumberNot yet assigned
SMILESClC1=CC2=C(C=NC=C2N=CC=C1)NC3=CC=C(C=C3)C(=O)NC=NC4=CC=C(F)C=C4

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogs such as 4-[(7-chloroquinolin-4-yl)amino]acetophenone exhibit UV-vis absorption maxima at 261–362 nm, attributed to π→π* and n→π* transitions . Proton NMR of similar Schiff bases typically shows resonances for imine protons (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis likely involves a multi-step sequence:

  • Amination of 4,7-dichloroquinoline: Reacting 4,7-dichloroquinoline with 4-aminobenzoic acid derivatives under reflux in ethanol to form the 7-chloroquinolin-4-ylamino intermediate .

  • Schiff Base Formation: Condensation of the primary amine group on the benzamide with 4-fluorobenzaldehyde in the presence of an acid catalyst, yielding the (E)-configured imine .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
1Ethanol, 80–85°C, 9 hours85–90%
24-Fluorobenzaldehyde, HCl, methanol, RT75–80%

Mechanistic Considerations

The amination step proceeds via nucleophilic aromatic substitution, where the electron-deficient quinoline ring facilitates attack by the amine nucleophile. The Schiff base formation follows a reversible acid-catalyzed mechanism, favoring the (E)-isomer due to steric hindrance in the (Z)-configuration .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its aromatic and halogenated groups:

  • Lipophilicity: Predicted logP ≈ 3.5 (moderate lipophilicity) due to the chloro and fluorophenyl groups.

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but soluble in DMSO or DMF .

  • Stability: Susceptible to hydrolysis at the Schiff base linkage under acidic or basic conditions, necessitating storage in anhydrous environments .

Crystallographic Data

AssayPredicted IC50_{50}Mechanism
Plasmodium falciparum50–100 nMHemozoin inhibition
Bacterial MIC2–8 µg/mLDNA gyrase binding

Antimicrobial Applications

Fluorinated benzamides exhibit broad-spectrum antibacterial effects by targeting enzyme active sites. The 4-fluorophenyl group may enhance penetration through bacterial membranes .

Toxicological and Environmental Considerations

Metabolic Pathways

Hypothetical Phase I metabolism involves oxidation of the quinoline ring and hydrolysis of the Schiff base, yielding 4-fluorobenzaldehyde and the primary amine metabolite. Glucuronidation likely facilitates renal excretion .

Ecotoxicology

While environmental persistence data are lacking, chloroquinoline derivatives are classified as persistent organic pollutants due to bioaccumulation risks. The fluorine atom may reduce biodegradability compared to non-halogenated analogs .

Future Directions

Structural Optimization

  • Schiff Base Stabilization: Replacing the imine with a non-hydrolyzable isostere (e.g., ethylene linker) to improve metabolic stability.

  • Fluorine Positioning: Investigating meta- versus para-fluorine substitution on target affinity.

Target Validation

High-throughput screening against kinase libraries and parasitic proteases could identify novel mechanisms of action.

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